molecular formula C8H9BrF2N2S B6349921 {[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326815-72-8

{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349921
CAS No.: 1326815-72-8
M. Wt: 283.14 g/mol
InChI Key: DRYSFIQTYJQODT-UHFFFAOYSA-N
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Description

{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H9BrF2N2S and a molecular weight of 283.14 g/mol . This compound is characterized by the presence of a difluorophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique entity in the realm of organic chemistry.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2,4-difluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S.BrH/c9-6-2-1-5(7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYSFIQTYJQODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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